molecular formula C10H10N2S B1428855 N-methyl-5-phenyl-1,3-thiazol-2-amine CAS No. 1344198-25-9

N-methyl-5-phenyl-1,3-thiazol-2-amine

Cat. No. B1428855
M. Wt: 190.27 g/mol
InChI Key: LPNMADQKOPLFBG-UHFFFAOYSA-N
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Description

“N-methyl-5-phenyl-1,3-thiazol-2-amine” is a chemical compound with the CAS Number: 1344198-25-9 . It is a powder at room temperature . The molecular weight of this compound is 190.27 .


Synthesis Analysis

Thiazoles are organic five-aromatic ring compounds . They are used to obtain free carbene particles and complexed with transition metals . Aryl thiazoles were prepared and evaluated for their anticancer actions .


Molecular Structure Analysis

The thiazole nucleus is part of the vitamin B (thiamine) structure . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles are used in the reaction of Stetter and benzoin condensation . They have potent biological applications .


Physical And Chemical Properties Analysis

“N-methyl-5-phenyl-1,3-thiazol-2-amine” is a powder at room temperature . It has a molecular weight of 190.27 .

Scientific Research Applications

Drug Discovery and Pharmacology

N-methyl-5-phenyl-1,3-thiazol-2-amine and its derivatives have been the subject of extensive research in drug discovery, mainly due to their potential therapeutic effects and relevance in pharmacology. Notable applications include:

  • Investigation of Orexin Receptor Mechanisms

    Studies have examined the role of orexin receptors in compulsive food consumption, suggesting that antagonists targeting these receptors could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

  • Understanding Metabolism and Pharmacokinetics

    The metabolism and excretion pathways of thiazole derivatives have been studied in animal models, providing insights into the pharmacokinetics of these compounds, which is crucial for drug development (Tang et al., 2002).

  • Role in Enzymatic Reactions

    The compound's involvement in enzymatic N-demethylation reactions has been investigated, revealing interesting isotope effects and insights into the metabolic pathways of tertiary amines (Abdel-Monem, 1975).

  • Potential as a Diuretic Agent

    Some studies have focused on the synthesis of thiazole derivatives to discover new diuretic agents, highlighting the significant potential of these compounds in increasing the excretion of water and electrolytes (Ergena et al., 2022).

Biochemical and Molecular Studies

N-methyl-5-phenyl-1,3-thiazol-2-amine derivatives have also been used in biochemical studies to understand molecular mechanisms, receptor interactions, and cellular responses:

  • Investigation of Aryl Hydrocarbon Receptor Activation

    Certain derivatives have been characterized as strong activators of the aryl hydrocarbon receptor (AhR) in both rat and human models, contributing to understanding the role of AhR in drug metabolism and its implications for drug safety and effectiveness (Coe et al., 2022).

  • Exploration of Anti-inflammatory and Antioxidant Properties

    Thiazole derivatives have been studied for their anti-inflammatory and antioxidant properties, particularly in models of diabetes mellitus. These studies shed light on the potential therapeutic applications of these compounds in treating oxidative stress and inflammation-related diseases (Yang et al., 2014).

Safety And Hazards

The safety information for “N-methyl-5-phenyl-1,3-thiazol-2-amine” includes a GHS07 pictogram and a signal word "Warning" . It is recommended to avoid formation of dust and aerosols .

Future Directions

Thiazoles are one of the significant potential things in the mainly increasing chemical world of compounds having notable pharmacological actions . They are being prepared for expenditure in cancer therapy . Further refinement of the microbiological profile and hit-to-lead optimization is expected .

properties

IUPAC Name

N-methyl-5-phenyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-11-10-12-7-9(13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNMADQKOPLFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-5-phenyl-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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